2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in scientific research. Its structural complexity arises from the presence of a diazaspiro framework, which is known for its unique chemical properties and biological activities. The compound's molecular formula is C21H19FN2OS, and it has a molecular weight of approximately 366.45 g/mol. This compound is classified under the category of acetamides, specifically those that incorporate spirocyclic structures.
The synthesis of 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step reactions that include the formation of the diazaspiro framework followed by functionalization to introduce the fluorophenyl and methoxyphenyl groups.
Technical Details:
The molecular structure of 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C21H19FN2OS/c1-14-4-6-16(7-5-14)19(25)24-20(26)18(15-8-10-17(22)11-9-15)23-21(24)12-2-3-13-21/h4-11H,2-3,12-13H2,1H3
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)F
The compound exhibits a complex three-dimensional structure due to its spirocyclic nature, which influences its reactivity and interactions with biological targets.
The reactivity of 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be analyzed through various chemical transformations:
Technical Details: The specific conditions (temperature, solvent choice, catalysts) significantly influence these reactions' outcomes and efficiencies.
The mechanism of action for 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is primarily associated with its interactions at the molecular level with biological targets:
Studies on similar compounds suggest potential applications in therapeutic areas such as anti-cancer or anti-inflammatory treatments.
The physical properties of 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide are essential for understanding its behavior in various environments:
Key chemical properties include:
The compound has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: